Cas no 1548346-68-4 ({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)

{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride
- AKOS020992309
- {1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride
- 1548346-68-4
- EN300-1144343
-
- インチ: 1S/C9H15ClF2O3S/c10-16(13,14)7-9(3-1-2-4-9)6-15-5-8(11)12/h8H,1-7H2
- InChIKey: IYISNJJQHTYLEY-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1(COCC(F)F)CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 276.0398495g/mol
- どういたいしつりょう: 276.0398495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.8Ų
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144343-0.1g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1144343-1g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1144343-5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1144343-10.0g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1144343-1.0g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1144343-10g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 10g |
$4236.0 | 2023-10-25 | |
Enamine | EN300-1144343-0.05g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1144343-0.5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1144343-2.5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1144343-0.25g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.25g |
$906.0 | 2023-10-25 |
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chlorideに関する追加情報
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride and Its Role in Modern Pharmaceutical Research
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride is a multifunctional organic compound characterized by its unique structural framework, which combines a cyclopentyl ring with a sulfonamide group. The molecule's core structure is derived from the methanesulfonyl chloride functional group, which serves as a versatile electrophilic reagent in synthetic chemistry. The 2,2-difluoroethoxy substituent introduces fluorine atoms into the molecule, enhancing its hydrophobicity and metabolic stability. These structural features make it a promising candidate for pharmaceutical applications, particularly in the development of novel therapeutics targeting inflammatory and neurodegenerative diseases.
Recent advances in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorine atoms can significantly modulate the pharmacokinetic properties of small molecules by altering their lipophilicity and metabolic clearance rates. The 2,2-difluoroethoxy group in {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride contributes to its potential as a prodrug precursor, enabling controlled release of active metabolites in vivo. This property is particularly valuable for developing drugs that require sustained therapeutic effects.
The methanesulfonyl chloride moiety in this compound is a critical component for its reactivity in organic synthesis. Sulfonate esters formed from this group are widely used as acylating agents in the preparation of sulfonamide derivatives, which are essential in the treatment of various bacterial infections. A 2024 review in Advanced Drug Delivery Reviews emphasized the role of sulfonamide-based compounds in antibiotic development, noting their ability to inhibit bacterial enzymes with high specificity. The unique stereochemistry of the cyclopentyl ring further enhances the molecule's potential for enantioselective interactions with biological targets.
Fluorinated compounds like {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride are increasingly being explored for their applications in neuropharmacology. Research published in Neuropharmacology in 2023 revealed that fluorine-containing molecules can selectively modulate ion channels and neurotransmitter receptors, offering new avenues for treating neurological disorders. The 2,2-difluoroethoxy group's ability to interact with hydrophobic pockets in protein targets makes it particularly suitable for designing drugs that target G-protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases.
From a synthetic perspective, the preparation of {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride involves a series of well-established reactions, including nucleophilic substitution and ring-opening processes. A 2022 study in Organic Letters described a novel method for synthesizing fluorinated sulfonate esters using microwave-assisted protocols, which significantly improved reaction efficiency and yield. This approach is particularly relevant for the large-scale production of pharmaceutical intermediates, as it reduces energy consumption and waste generation while maintaining high stereochemical purity.
Pharmaceutical researchers are also investigating the potential of this compound as a scaffold for developing new anti-inflammatory agents. A 2023 preclinical study in Journal of Inflammation Research demonstrated that fluorinated sulfonamide derivatives can inhibit pro-inflammatory cytokine production by modulating nuclear factor-kappa B (NF-κB) signaling pathways. The methanesulfonyl chloride group's ability to form stable sulfonamide linkages with amino acid residues in target proteins makes it an attractive candidate for designing drugs that specifically target inflammatory mediators.
In the context of drug discovery, the cyclopentyl ring in this compound provides a flexible platform for structural modifications. A 2024 computational study published in Journal of Computational Chemistry used molecular docking simulations to evaluate the binding affinity of various fluorinated sulfonamide derivatives with target proteins. The results indicated that the 2,2-difluoroethoxy group enhances molecular recognition by forming favorable hydrophobic interactions with hydrophobic pockets in the target protein's active site. This finding underscores the importance of fluorine substitution in optimizing drug-target interactions.
Recent advances in green chemistry have also influenced the synthesis of compounds like {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride. A 2023 article in Green Chemistry highlighted the use of catalytic methods to reduce the environmental impact of sulfonate ester synthesis. These methods not only improve the sustainability of pharmaceutical production but also align with regulatory requirements for reducing hazardous waste. The application of these principles is particularly relevant for the development of fluorinated compounds, which often require stringent safety measures during synthesis.
The potential applications of this compound extend beyond traditional therapeutic areas. A 2024 study in ACS Chemical Biology explored its use in the development of imaging agents for in vivo diagnostics. The 2,2-difluoroethoxy group's ability to enhance molecular brightness and stability in biological environments makes it a promising candidate for creating fluorescent probes that can track drug metabolism in real-time. This application highlights the versatility of fluorinated sulfonamide derivatives in both therapeutic and diagnostic contexts.
As the field of medicinal chemistry continues to evolve, the importance of compounds like {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride is becoming increasingly evident. Its unique combination of fluorinated and sulfonamide moieties offers a versatile platform for designing drugs with improved pharmacological profiles. Ongoing research is focused on optimizing its chemical properties to maximize therapeutic efficacy while minimizing potential side effects. These efforts are expected to contribute to the development of new treatments for a wide range of diseases, underscoring the significance of this compound in modern pharmaceutical science.
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